Structural Elucidation of the Everolimus O-Ethyl Impurity: A Comprehensive Analytical Guide
Structural Elucidation of the Everolimus O-Ethyl Impurity: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of pharmaceutical impurities is a critical mandate in drug development, ensuring that process-related byproducts and degradation artifacts do not compromise clinical safety. Everolimus, a potent macrolide immunosuppressant and mTOR inhibitor, presents unique analytical challenges due to its 31-membered macrocyclic structure. This whitepaper provides an in-depth, self-validating technical framework for the identification and structural elucidation of the Everolimus O-ethyl impurity (CAS No. 1704711-12-5)[1]. By integrating High-Resolution Tandem Mass Spectrometry (HRMS/MS) with 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust methodology that satisfies ICH Q3A/Q3B regulatory requirements.
Introduction: The Macrolide Challenge
Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is highly susceptible to chemical modifications during synthesis, purification, and storage due to its complex array of hydroxyl, methoxy, and ester functional groups. The O-ethyl impurity typically arises as a process-related byproduct—often through unintended alkylation via residual solvents (e.g., ethanol) or synthetic intermediates[2].
Structurally, this impurity represents a mass shift of +14 Da relative to the Active Pharmaceutical Ingredient (API), indicating the substitution of a native methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group, or the alkylation of a free hydroxyl[1]. Because even minor structural deviations in the macrolide ring can drastically alter its binding affinity to the FKBP12 protein—and consequently its ability to inhibit the mTORC1 kinase—precise structural characterization is non-negotiable.
Figure 1: Mechanism of action of Everolimus via the FKBP12-mTORC1 pathway.
Analytical Strategy: Causality in Experimental Design
Standard 1D ¹H-NMR is fundamentally insufficient for the initial structural elucidation of macrolide impurities. Everolimus exhibits severe signal overlap in the aliphatic region and suffers from conformational instability (rotameric equilibria) in pure organic solvents, rendering simple spectral interpretation nearly impossible[3].
To overcome this, Liquid Chromatography-Electrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) must be deployed as the primary diagnostic tool. ESI is selected for its soft ionization capabilities. However, because protonated macrolides ([M+H]⁺) exhibit low ionization efficiency and fragment unpredictably, the analytical environment must be chemically forced to produce sodium adducts ([M+Na]⁺)[3]. Sodium adducts stabilize the macrocycle, allowing for highly reproducible, domain-specific Collision-Induced Dissociation (CID) pathways that can pinpoint the exact region of the +14 Da modification[4].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal controls directly into the analytical runs, the data inherently proves its own validity without relying on external calibration assumptions.
Figure 2: Orthogonal analytical workflow for the structural elucidation of macrolide impurities.
Protocol 1: LC-ESI-HRMS/MS Analysis
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Sample Preparation : Dissolve 1 mg of the isolated O-ethyl impurity and 1 mg of highly pure Everolimus reference standard in 1 mL of methanol. Dilute the mixture 1:100 in an aqueous solution of 50% acetonitrile containing 5 mM sodium acetate.
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Causality: The deliberate addition of sodium acetate forces the formation of stable[M+Na]⁺ adducts, bypassing the poor ionization efficiency of Everolimus in positive ESI mode and generating predictable CID spectra[3].
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Chromatographic Separation : Inject 5 µL onto a C18 reversed-phase column (100 × 4.6 mm, 1.7 µm). Utilize a gradient mobile phase of water and acetonitrile.
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Causality: The sub-2-micron particle size ensures ultra-high peak capacity, preventing the co-elution of closely related macrolide conformers or isomers.
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Mass Spectrometry : Operate the HRMS in positive ESI mode. Isolate precursor ions m/z 981.25 (Everolimus) and m/z 995.25 (O-ethyl impurity). Apply a collision energy of 35 eV.
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Self-Validation Check: By running the known API simultaneously in the same mixture, the system acts as its own internal suitability test. If the API's diagnostic fragment (e.g., m/z 389.23) shifts beyond a 5 ppm error margin, the run is automatically invalidated, preventing false structural assignments caused by instrument drift[4].
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Protocol 2: 2D NMR (HSQC/HMBC) Orthogonal Validation
While MS/MS localizes the modification to a specific domain of the molecule, 2D NMR is required to pinpoint the exact atomic connectivity.
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Sample Preparation : Dissolve 5 mg of the purified impurity in 600 µL of deuterated chloroform (CDCl₃).
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Causality: CDCl₃ is strictly chosen over polar solvents like DMSO-d₆ because Everolimus derivatives exhibit severe signal broadening due to hydrogen-bonding-induced conformational instability in polar environments[3].
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Data Acquisition : Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to map all direct C-H bonds, followed by HMBC (Heteronuclear Multiple Bond Correlation) to trace bonds 2-3 atoms away.
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Self-Validation Check: The structural hypothesis generated by MS/MS is orthogonally tested here. If the impurity is an O-ethyl variant, the HMBC spectrum must show a definitive cross-peak between the newly introduced ethyl -CH₂- protons and the specific macrolide backbone carbon (e.g., C16 or C21). If this cross-peak is absent, the MS/MS hypothesis is rejected.
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Data Interpretation & Structural Elucidation
The structural elucidation hinges on comparing the fragmentation pattern of the O-ethyl impurity against the established baseline of Everolimus. Upon CID, the macrolide ring systematically cleaves into distinct structural domains.
As shown in Table 1, the precursor ion of the impurity (m/z 995.25) exhibits a +14 Da shift compared to Everolimus (m/z 981.25), confirming the net addition of a -CH₂- group (consistent with an ethyl group replacing a methyl group)[1].
Table 1: Comparative HRMS/MS Fragmentation Analysis
| Fragment Domain | Everolimus [M+Na]⁺ (m/z) | O-Ethyl Impurity (m/z) | Mass Shift (Δ Da) | Structural Implication |
| Precursor Ion | 981.25 | 995.25 | +14.00 | Net addition of -CH₂- (Ethylation replacing methylation) |
| Fragment A (C1-C14) | 413.15 | 413.15 | 0.00 | Domain is structurally conserved; no modification present. |
| Fragment B (C15-C26) | 389.23 | 403.24 | +14.01 | Ethylation is definitively localized within the C15-C26 macrocycle domain[4]. |
| Fragment C (C27-C42) | 285.12 | 285.12 | 0.00 | Domain is structurally conserved; no modification present. |
Because Fragment B (m/z 403.24) carries the +14 Da shift, we can deduce that the ethylation occurred within the C15-C26 region. Subsequent HMBC NMR analysis is then focused specifically on the chemical shifts of carbons in this localized domain. For instance, an intense cross-peak between the ethyl protons and C16 confirms the structure as the 16-O-ethyl analog.
Conclusion
The structural elucidation of complex macrolide impurities like the Everolimus O-ethyl derivative requires a meticulously designed, multi-modal analytical strategy. By leveraging the domain-specific fragmentation of sodium adducts in LC-HRMS/MS and orthogonally validating the atomic connectivity via 2D NMR, researchers can achieve unambiguous structural confirmation. This self-validating framework not only ensures the scientific integrity of the analytical data but also fulfills the stringent requirements of regulatory bodies for impurity profiling and control in pharmaceutical manufacturing.
References
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Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. ACS Publications. URL:[Link]
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EVEROLIMUS-O-ETHYL IMPURITY - Allmpus. Allmpus. URL:[Link]
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Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. ResearchGate. URL:[Link]
